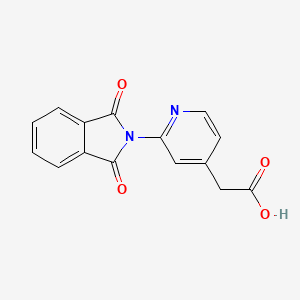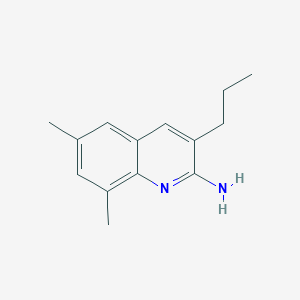
2-(2-(1,3-Dioxoisoindolin-2-YL)pyridin-4-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-N-phthalimidyl) pyridylacetic acid typically involves the condensation of phthalic anhydride with primary amines to form the phthalimide core . This reaction is usually carried out at high temperatures. When the primary amine is not readily accessible, alternative methods such as the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions or the Gabriel synthesis using potassium phthalimide with alkyl halides can be employed .
Industrial Production Methods
Industrial production of 4-(2-N-phthalimidyl) pyridylacetic acid may involve large-scale synthesis using readily available starting materials and cost-effective catalysts. The process is designed to be environmentally benign and operationally simple, often involving one-pot processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-N-phthalimidyl) pyridylacetic acid can undergo various types of chemical reactions, including:
Oxidation: Using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions with reagents like alkyl halides or alcohols under Mitsunobu conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and bases (e.g., cesium carbonate in anhydrous N,N-dimethylformamide) . Reaction conditions often involve specific temperatures and solvents to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
4-(2-N-phthalimidyl) pyridylacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protective group for amines.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-N-phthalimidyl) pyridylacetic acid involves its interaction with specific molecular targets and pathways. The phthalimide group can act as a protective group for amines, preventing unwanted side reactions during synthesis . Additionally, the pyridylacetic acid moiety may interact with enzymes or receptors, influencing biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(2-N-phthalimidyl) pyridylacetic acid include other phthalimide derivatives and pyridylacetic acid analogs . Examples include:
Phthalimide: A core structure found in many natural products and pharmaceuticals.
Pyridylacetic Acid: A compound with similar structural features but lacking the phthalimide group.
Uniqueness
The uniqueness of 4-(2-N-phthalimidyl) pyridylacetic acid lies in its combined phthalimide and pyridylacetic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C15H10N2O4 |
|---|---|
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
2-[2-(1,3-dioxoisoindol-2-yl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C15H10N2O4/c18-13(19)8-9-5-6-16-12(7-9)17-14(20)10-3-1-2-4-11(10)15(17)21/h1-7H,8H2,(H,18,19) |
Clé InChI |
KIECTJNKBDJZAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)


![1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850447.png)







![[6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14850495.png)
